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molecular formula C9H7NO2 B1312042 4-Methylphthalimide CAS No. 40314-06-5

4-Methylphthalimide

Cat. No. B1312042
M. Wt: 161.16 g/mol
InChI Key: UKRUJPIJOJHCOB-UHFFFAOYSA-N
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Patent
US08084620B2

Procedure details

Step 1 A mixture of 5-methylisoindoline-1,3-dione (5.00 g, 31.0 mmol) and tin shavings (8.84 g, 74.5 mmol) in acetic acid (30 mL) and concentrated hydrochloric acid (15 mL) was heated at reflux for 3 h. The hot solution was filtered and the residual tin shavings were washed with acetic acid. The filtrate was concentrated and the residue was diluted with DCM (200 mL), and washed with water (20 mL) and brine (20 mL), dried and concentrated. The precipitate which formed during the concentration was collected by filtration and washed with DCM (5 mL) and dried under vacuum to give 5-methylisoindolin-1-one (2.3 g, 50%). 1H NMR (400 MHz, chloroform-d) δ 7.70 (1H, d, J=7.77 Hz), 7.43 (1H, s), 7.35 (1H, d, J=7.77 Hz), 4.46 (2H, s), 2.48 (3H, s). Mass spectrum m/z 148.0 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
8.84 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[NH:6][C:5]2=O.[Sn]>C(O)(=O)C.Cl>[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[NH:6][CH2:5]2 |^3:12|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C=C2C(NC(C2=CC1)=O)=O
Name
Quantity
8.84 g
Type
reactant
Smiles
[Sn]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered
WASH
Type
WASH
Details
the residual tin shavings were washed with acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted with DCM (200 mL)
WASH
Type
WASH
Details
washed with water (20 mL) and brine (20 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The precipitate which formed during the concentration
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with DCM (5 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2CNC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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